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Compound of Interest

3-[2-(Piperidin-1-YL )ethoxy]-1,2-
Compound Name:

benzisothiazole
CAS No.: 19767-25-0
Cat. No.: B009517

Get Quote

Executive Summary

In medicinal chemistry, the 1,2-benzisothiazole scaffold is a privileged structure, serving as a
bioisostere for the indole or benzisoxazole rings in antipsychotics (e.g., Lurasidone,
Ziprasidone) and antimicrobials. However, the introduction of an ether linkage at the C3
position (3-alkoxy-1,2-benzisothiazole) introduces specific stability challenges distinct from its
C3-alkyl or N-alkyl counterparts.

This guide provides a technical analysis of the stability profile of benzisothiazole ethers
compared to their closest isostere, benzisoxazole ethers. Our analysis reveals a critical trade-
off: Benzisothiazole ethers exhibit superior hydrolytic stability due to the lower electronegativity
of sulfur, but possess a distinct susceptibility to oxidative metabolism (S-oxidation) and photo-
isomerization that researchers must mitigate during lead optimization.

Part 1: Mechanistic Stability Profile
Chemical Hydrolysis: The Sulfur Advantage
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The core stability difference between benzisothiazole and benzisoxazole ethers lies in the
electrophilicity of the C3 carbon.

o Benzisoxazole Ethers (Oxygen Isostere): The ring oxygen is highly electronegative,
significantly polarizing the C=N bond. This makes the C3 position highly electrophilic. Under
basic conditions, these derivatives frequently undergo Kemp elimination-type ring opening,
leading to salicylonitrile or salicylhnydroxamic acid derivatives rather than simple ether
hydrolysis.

e Benzisothiazole Ethers (Sulfur Scaffold): Sulfur is less electronegative than oxygen, resulting
in a less polarized C=N bond. Consequently, the C3 position is less susceptible to
nucleophilic attack by water or hydroxide. When hydrolysis does occur, it typically proceeds
via a tetrahedral intermediate that collapses to the stable lactam (1,2-benzisothiazol-3(2H)-
one) without destroying the heterocyclic core.

Diagram 1: Comparative Degradation Pathways

The following diagram illustrates the divergent degradation pathways of the two isosteres under
nucleophilic stress.
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Figure 1: Divergent degradation pathways. Benzisothiazoles tend to retain the ring structure
(green path), while benzisoxazoles are prone to ring fission (red path).

Metabolic Stability: The Oxidative Liability

While chemically robust, the benzisothiazole sulfur atom is a "soft" nucleophile susceptible to
biological oxidation.
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e S-Oxidation: Cytochrome P450 enzymes (and FMOs) can oxidize the ring sulfur to the
sulfoxide (1-oxide) and sulfone (1,1-dioxide). This changes the electronic character of the
ring, often deactivating the ether linkage towards further metabolism but altering

pharmacological potency.

o O-Dealkylation: Similar to other aryl ethers, the alkoxy group is subject to CYP-mediated O-
dealkylation, yielding the benzisothiazolone core.

Part 2: Comparative Data Analysis

The following table summarizes the stability metrics derived from stress testing conditions
standard in pre-formulation (e.g., ICH Q1A).

Table 1: Stability Comparison of C3-Ether Isosteres
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3-Ethoxy-1,2- 3-Ethoxy-1,2- L. .
Parameter . . . Mechanistic Driver
benzisothiazole benzisoxazole
Protonation of ring N
) - High ( Moderate ( activates C3; Sis a
Acid Stability (pH 1.2)
h) h) poorer H-bond
acceptor than O.
Benzisoxazole
B Moderate ( Low ( undergoes rapid ring
Base Stability (pH 12) )
h) h) opening (Kemp

elimination).

Oxidative Stress ( Sulfur atom is easily

Low (Forms S-oxide) High (Ring O is inert) oxidized to
) sulfoxide/sulfone.

Benzisothiazoles can
Photostability Moderate (Isomerizes) High photo-isomerize to
benzothiazoles.

S-oxidation is a

o S-Oxidation + O- Reductive Ring unique metabolic
Metabolic Liability ) i
Dealkylation Cleavage handle for the thiazole
ring.

Key Insight: If your drug target requires high hydrolytic stability (e.g., oral formulation), the
benzisothiazole is superior. If the target is sensitive to metabolic oxidation, the benzisoxazole

may be preferred, provided the formulation pH is controlled.

Part 3: Experimental Protocols

To validate these profiles in your specific derivative, use the following self-validating protocols.
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Protocol A: pH-Dependent Hydrolysis Kinetics

Objective: Determine pseudo-first-order rate constants (

) for ether hydrolysis.

Buffer Preparation: Prepare 50 mM phosphate buffers adjusted to pH 2.0, 7.4, and 10.0
using ionic strength adjusters (NaCl) to maintain

M.

e Stock Solution: Dissolve test compound in acetonitrile (ACN) to 10 mM.

e Initiation: Spike stock into pre-warmed (37°C) buffer to a final concentration of 50 uM (0.5%
ACN).

e Sampling:
o Aliquot 200 pL at

hours.

o Quench: Immediately add 200 puL cold ACN containing Internal Standard (1S).
e Analysis: Analyze via HPLC-UV/Vis or LC-MS.

o Self-Validation: Ensure mass balance >90% by summing the Area Under Curve (AUC) of
the parent and the benzisothiazolone product. If mass balance is low, suspect ring
opening (search for nitrile derivatives).

Protocol B: In Vitro Microsomal Stability

Objective: Differentiate between S-oxidation and O-dealkylation clearance.
e System: Pooled Liver Microsomes (Human/Rat), 0.5 mg/mL protein.
¢ Reaction: Pre-incubate microsomes with test compound (1 uM) for 5 min at 37°C.

o Start: Add NADPH-regenerating system (Mg
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, Glucose-6-phosphate, G6PDH, NADP+).

e Monitoring: Quench aliquots at 0, 5, 15, 30, 60 min with ice-cold ACN.
o Metabolite ID: Use LC-MS/MS (Q-TOF or Orbitrap).

o Marker for S-oxidation:[1] Parent Mass + 16 Da (Sulfoxide) or + 32 Da (Sulfone).

+

o Marker for O-dealkylation: Loss of alkyl group mass (-14 Da for methyl, -28 Da for ethyl)
formation of lactam.

Diagram 2: Stability Testing Workflow

This workflow ensures rigorous data generation for regulatory filing.
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Figure 2: Standardized workflow for comparative stability assessment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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